2-Phenoxydecane
Description
Significance and Emerging Research Trajectories
Currently, there are no established significant applications or well-defined emerging research trajectories specifically for 2-Phenoxydecane. Its existence is documented in chemical databases, providing basic information such as its chemical formula, C16H26O.
A single study mentions a related deuterated compound, 2-Methyl-10-phenoxydecan-5-one-2,10,10-d3, in the context of visible light-driven deuteration reactions. This suggests that the phenoxydecane scaffold could potentially be of interest in specialized areas of organic methodology development. However, without dedicated studies, the potential of this compound itself remains speculative.
Future research could hypothetically explore its synthesis via methods like the Williamson ether synthesis and characterize its spectroscopic and physicochemical properties. researchgate.net Potential research directions could include investigating its properties as a plasticizer, a non-polar solvent, or as a building block for more complex molecules in materials science. Nevertheless, at present, such research has not been published in the accessible scientific literature.
Structure
2D Structure
3D Structure
Properties
CAS No. |
82971-16-2 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
decan-2-yloxybenzene |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-9-12-15(2)17-16-13-10-8-11-14-16/h8,10-11,13-15H,3-7,9,12H2,1-2H3 |
InChI Key |
KXONIMNSDFBFLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenoxydecane
Established Synthetic Routes
Traditional methods for synthesizing 2-phenoxydecane often involve multiple steps or direct etherification reactions. These foundational techniques provide reliable pathways to the target molecule.
Multi-step syntheses allow for the careful construction of the molecule by assembling different fragments. lumenlearning.com One such conceptual approach for a phenoxyalkane like this compound could involve the conversion of a suitable decene derivative. For instance, a terminal alkene can be transformed into an alcohol. While not explicitly detailed for this compound, a general strategy in organic synthesis involves the hydroboration-oxidation of an alkene. This two-step process, often utilizing reagents like diborane (B8814927) (B₂H₆) followed by oxidation (e.g., with hydrogen peroxide), would convert 1-decene (B1663960) into 2-decanol (B1670014). A subsequent reaction, such as a Williamson ether synthesis, would then be required to form the final product. Another related method is oxymercuration-demercuration, which employs mercury(II) acetate (B1210297) (Hg(OAc)₂) and a subsequent reduction step to also produce an alcohol from an alkene, which could then be used to form the ether. These multi-step sequences are a cornerstone of organic synthesis, allowing for the transformation of simple starting materials into more complex structures. libretexts.org
A more direct route to this compound is through etherification reactions. The Williamson ether synthesis is a classic and widely used method for preparing ethers. google.com This reaction involves the deprotonation of phenol (B47542) with a strong base to form the phenoxide ion, which then acts as a nucleophile. This phenoxide can then react with a suitable decane (B31447) derivative containing a good leaving group at the second carbon, such as 2-bromodecane (B1670051) or 2-chlorodecane, via an S(_N)2 reaction to form this compound. The efficiency of this reaction is dependent on factors such as the choice of solvent and base. organic-chemistry.org
Another approach involves the reaction of phenol with a decane derivative under conditions that promote ether formation. For example, reacting phenol with a 2-decanol derivative under acidic conditions can lead to the formation of the ether, although this method can sometimes be complicated by side reactions. The choice of the specific decane derivative is crucial for the success of the etherification. For instance, using a derivative like 1-chloro-10-phenoxydecane in a multi-step reaction can also be a pathway to related structures. lookchem.com
Table 1: Comparison of Established Synthetic Routes
| Method | Key Reagents | General Steps | Considerations |
|---|---|---|---|
| Multi-step (e.g., via Hydroboration) | 1-Decene, B₂H₆, H₂O₂ | 1. Hydroboration of alkene. 2. Oxidation to alcohol. 3. Etherification. | Can be lengthy, but allows for controlled construction. |
| Williamson Ether Synthesis | Phenol, Strong Base, 2-Halodecane | 1. Deprotonation of phenol. 2. Nucleophilic substitution. | A classic and generally reliable method. |
Advanced Synthetic Strategies
Modern synthetic chemistry aims to develop more efficient, selective, and sustainable methods. For the synthesis of this compound, this translates to strategies that offer better control over the product's structure and utilize catalytic systems to improve reaction conditions.
The synthesis of this compound presents challenges in both regioselectivity and stereoselectivity. Regioselectivity refers to the control of which position on the decane chain the phenoxy group attaches to. nih.gov For instance, if starting from a precursor with multiple reactive sites, directing the phenoxy group specifically to the C-2 position is a key challenge. rsc.org
Stereoselectivity is also a critical consideration, as the C-2 position of this compound is a stereocenter. beilstein-journals.org This means that this compound can exist as two different enantiomers. A stereoselective synthesis aims to produce a single enantiomer preferentially. anu.edu.au This is often achieved using chiral catalysts or starting materials. beilstein-journals.org For example, a stereoselective synthesis might involve the reaction of phenol with a chiral 2-decanol derivative in a way that preserves or inverts the stereochemistry at the C-2 position. nih.govnih.govrsc.org The development of such methods is crucial for applications where a specific enantiomer is required.
The use of catalysts can significantly enhance the efficiency and selectivity of etherification reactions. nih.gov Various catalytic systems have been developed for the synthesis of phenoxyalkanes. These can include transition metal catalysts, such as those based on palladium or copper, which can facilitate the coupling of phenols with alkyl halides or other derivatives under milder conditions than traditional methods. organic-chemistry.org Photoredox catalysis has also emerged as a powerful tool in organic synthesis, offering alternative pathways for bond formation. nih.gov
For the synthesis of related aryl ethers, iridium-phosphoramidite complexes have been shown to catalyze enantioselective and regioselective allylic etherification. organic-chemistry.org While not directly applied to this compound in the provided context, these advanced catalytic systems highlight the potential for developing highly selective methods for its synthesis. The goal of these catalytic approaches is often to lower the activation energy of the reaction, allowing it to proceed under more benign conditions and with greater control over the outcome. nih.gov
Table 2: Advanced Synthetic Considerations
| Strategy | Goal | Key Concepts | Potential Methods |
|---|---|---|---|
| Regioselective Ether Formation | Control the position of the phenoxy group. | Directing groups, catalyst control. | Catalytic C-H functionalization. nih.gov |
| Stereoselective Ether Formation | Control the 3D arrangement at the chiral center. | Chiral catalysts, chiral starting materials. | Asymmetric catalysis, enzymatic reactions. |
| Catalytic Systems | Improve reaction efficiency and selectivity. | Lowering activation energy, facilitating bond formation. | Transition metal catalysis, photoredox catalysis. |
Chemical Reactions and Mechanistic Studies of 2 Phenoxydecane
Reactivity Profiles under Specific Reaction Conditions (e.g., Influence of Acetic Acid)
The reactivity of 2-phenoxydecane is significantly influenced by the reaction conditions, such as the presence of acids, bases, or radical initiators. The ether oxygen possesses lone pairs of electrons, rendering it a Lewis base, while the aromatic ring is susceptible to electrophilic attack.
Influence of Acetic Acid:
Acetic acid (CH₃COOH) is a weak acid that can play several roles in reactions involving this compound. wikipedia.org It can act as a proton donor, a polar solvent, or a catalyst. In the presence of a strong acid, acetic acid can protonate the ether oxygen of this compound. This protonation makes the phenoxy group a better leaving group, facilitating cleavage of the carbon-oxygen bond. unacademy.com While acetic acid alone is generally not strong enough to cleave the ether bond, it can be used in conjunction with stronger acids or as a solvent in reactions such as cyclizations of related structures. core.ac.uk For instance, in palladium-catalyzed reactions involving similar phenoxy structures, acetic acid has been used as part of the solvent system or to facilitate the removal of metal ions during the workup phase. core.ac.uk
The general reactivity of this compound's key structural components under various conditions is summarized in the table below.
| Condition | Functional Group | Expected Reactivity |
| Acidic (e.g., HBr, HI) | Phenyl Ether | The ether oxygen is protonated, activating the C-O bond. Subsequent nucleophilic attack by a halide ion cleaves the bond, yielding phenol (B47542) and a 2-halodecane. |
| Acidic (e.g., Lewis Acid, AlCl₃) | Phenyl Ring | Facilitates electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation or acylation, primarily at the ortho and para positions. |
| Basic (e.g., NaNH₂, n-BuLi) | Phenyl Ring / Alkyl Chain | Strong bases can deprotonate the aromatic ring or, less favorably, the alkyl chain, though these reactions require harsh conditions. With a strong base, E2 elimination can occur, with the phenoxy group acting as a leaving group to form decenes. libretexts.org |
| Electrophilic (e.g., Br₂, HNO₃/H₂SO₄) | Phenyl Ring | Undergoes electrophilic aromatic substitution. The phenoxy group is an activating, ortho-, para-directing group. |
| Radical (e.g., NBS, light) | Alkyl Chain (Decane) | Free-radical halogenation can occur at various positions along the decane (B31447) chain, with a preference for the tertiary carbons if any were present, but occurring at secondary positions. |
Intramolecular and Intermolecular Reaction Pathways
The structure of this compound allows for both intermolecular and potential intramolecular interactions and reactions, which are fundamental to its chemical behavior and its role in supramolecular chemistry.
Intermolecular Pathways: Intermolecular interactions are the forces between separate molecules. libretexts.org For this compound, these are primarily:
London Dispersion Forces: These forces are significant due to the long, nonpolar decane chain. The large surface area allows for substantial temporary dipole-induced dipole interactions, influencing physical properties like boiling point. savemyexams.com
Dipole-Dipole Interactions: The carbon-oxygen-carbon ether linkage creates a permanent dipole moment, leading to electrostatic attractions between molecules. libretexts.org
These interactions are crucial in the assembly of more complex molecular architectures. Long-chain phenoxy alkanes, structurally similar to this compound, have been used as the "axle" components in the synthesis of mechanically interlocked molecules like masterorganicchemistry.comrotaxanes and masterorganicchemistry.comcatenanes. core.ac.ukresearchgate.net In these systems, the long alkyl chain threads through a macrocyclic ring, and the bulky phenoxy group can act as a precursor to a "stopper" that prevents the components from dissociating. researchgate.net The formation of these assemblies is governed by non-covalent intermolecular recognition events. acs.org
Intramolecular Pathways: Intramolecular reactions occur within a single molecule. libretexts.org For this compound to undergo a significant intramolecular covalent reaction, it would typically require the presence of a second reactive functional group.
Hypothetical Intramolecular Reactions: If this compound were modified, several intramolecular pathways would become possible. For example, if a ketone were present at the 7-position of the decane chain (forming 7-keto-2-phenoxydecane), an intramolecular aldol (B89426) condensation could occur between the enolate formed at the 6-position and the ketone, leading to the formation of a five-membered ring. libretexts.org Similarly, attaching an acyl chloride to the phenyl group could enable an intramolecular Friedel-Crafts acylation, resulting in a polycyclic ketone. masterorganicchemistry.com
Intramolecular Interactions: Even without forming new covalent bonds, intramolecular non-covalent interactions can occur. In molecules containing both an alkyl chain and a phenyl ring, C-H···π interactions can arise, where a C-H bond from the alkyl chain interacts with the electron-rich π-system of the aromatic ring, influencing the molecule's preferred conformation. researchgate.net
Detailed Mechanistic Elucidation of Formation and Transformation Reactions
Understanding the mechanisms by which this compound is formed and transformed provides insight into its fundamental chemical properties.
Mechanism of Formation: Williamson Ether Synthesis
A primary and efficient method for synthesizing aryl ethers like this compound is the Williamson ether synthesis. This reaction follows an Sₙ2 (bimolecular nucleophilic substitution) mechanism.
Deprotonation: Phenol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming a sodium phenoxide salt. The phenoxide ion is a potent nucleophile.
C₆H₅OH + NaH → C₆H₅O⁻Na⁺ + H₂
Nucleophilic Attack: The nucleophilic phenoxide ion attacks an electrophilic alkyl halide, such as 2-bromodecane (B1670051). The attack occurs at the carbon atom bonded to the halogen, displacing the halide ion as the leaving group.
C₆H₅O⁻ + CH₃(CH₂)₇CH(Br)CH₃ → C₆H₅O-CH(CH₃)(CH₂)₇CH₃ + Br⁻
The reaction is a single, concerted step where the C-O bond forms as the C-Br bond breaks. The reaction proceeds with an inversion of stereochemistry at the chiral center (the C2 carbon of the decane chain).
Mechanisms of Transformation
Acid-Catalyzed Ether Cleavage: The ether linkage in this compound is stable to most bases but can be cleaved by strong acids, typically HBr or HI.
Protonation: The ether oxygen is rapidly and reversibly protonated by the strong acid, forming a good leaving group (a neutral phenol molecule).
Nucleophilic Attack: A halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the electrophilic carbon of the protonated ether via an Sₙ2 mechanism. For this compound, the attack occurs at the secondary carbon (C2), displacing phenol.
C₆H₅O⁺(H)-R + Br⁻ → R-Br + C₆H₅OH (where R is the 2-decyl group) The products are phenol and 2-bromodecane.
Electrophilic Aromatic Substitution: The phenoxy group is an activating, ortho-, para-director for electrophilic aromatic substitution on the phenyl ring. The mechanism for bromination is illustrative:
Formation of Electrophile: A Lewis acid catalyst (e.g., FeBr₃) polarizes the Br-Br bond, creating a strong electrophile.
Nucleophilic Attack: The π-electrons of the aromatic ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the ring and the ether oxygen, with intermediates for attack at the ortho and para positions being particularly stable.
Deprotonation: A weak base (like Br⁻) removes a proton from the carbon atom that formed the new C-Br bond, restoring the aromaticity of the ring. The final products are ortho- and para-bromo-2-phenoxydecane.
E2 Elimination: When treated with a strong, sterically hindered base like potassium tert-butoxide (KOtBu), this compound can undergo an E2 (bimolecular elimination) reaction. libretexts.org
Concerted Step: The base abstracts a proton from a carbon adjacent to the carbon bearing the phenoxy group (C1 or C3). Simultaneously, the C-H bond electrons form a π bond, and the phenoxy group departs as the leaving group (phenoxide, C₆H₅O⁻). libretexts.org The reaction requires an anti-periplanar arrangement of the proton and the leaving group. This pathway leads to the formation of a mixture of decene isomers (dec-1-ene and dec-2-ene).
Derivatives of 2 Phenoxydecane: Synthesis and Structural Diversification
Synthesis of Bis- and Poly(phenoxy)decane Analogues
The synthesis of molecules containing multiple phenoxy groups attached to a single decane (B31447) chain, such as bis- and poly(phenoxy)decane analogues, is a key strategy for creating monomers for polymerization and complex molecular architectures. A prevalent method for forging the ether linkage in these compounds is the Williamson ether synthesis. jk-sci.commasterorganicchemistry.comtcichemicals.com This reaction typically involves the nucleophilic substitution of a halide by an alkoxide. In the context of phenoxydecane derivatives, this translates to reacting a di- or poly-hydroxydecane with a substituted phenol (B47542), or more commonly, reacting a di- or poly-halide-substituted decane with a phenoxide. jk-sci.comwm.edu For instance, the reaction of 1,10-dibromodecane (B1670030) with p-nitrophenol in the presence of a base like sodium hydroxide (B78521) yields bis-(4-nitro-phenoxy)-decane. wm.edu The resulting nitro groups can then be reduced to amino groups, providing a versatile precursor for further functionalization or polymerization. wm.edu
The choice of solvent and base is crucial for optimizing the yield and minimizing side reactions. jk-sci.com Dipolar aprotic solvents are often preferred, and bases can range from strong hydrides to milder carbonates depending on the acidity of the phenol. jk-sci.com
Introducing alkenyl groups (containing C=C double bonds) into the phenoxydecane structure opens avenues for further reactions, such as polymerization or cross-linking. These substitutions can be made on either the phenyl ring or the decane chain. A direct approach involves using an alkenyl-substituted phenol as the starting material in a Williamson ether synthesis. For example, 1,10-bis[2-(prop-1-enyl)phenoxy]decane has been synthesized by reacting 2-propenylphenol (B1584793) with 1,10-dibromodecane in the presence of potassium hydroxide. nih.gov This method provides multifunctional monomers that can be used to prepare cross-linked copolymers. nih.gov
Alternative strategies focus on the post-synthesis modification of a pre-formed phenoxydecane molecule. Palladium-catalyzed cross-coupling reactions, such as the Heck coupling, are powerful tools for creating carbon-carbon bonds and can be employed to attach alkenyl groups to an aryl halide-substituted phenoxydecane. rsc.org The development of one-pot, multi-component reactions has also streamlined the synthesis of complex alkenyl-substituted aromatic compounds. rsc.org
Table 1: Synthesis of an Alkenyl-Substituted Phenoxydecane Derivative
| Reactants | Reagents | Product | Yield | Reference |
|---|
The incorporation of two carboxylic acid (-COOH) groups onto a phenoxydecane framework creates diacid monomers, which are essential building blocks for producing polyesters and polyamides through step-growth polymerization. researchgate.netmdpi.compsu.edu A common synthetic route involves the reaction of a dihalogenated alkane, like 1,10-dibromodecane, with a hydroxy-substituted benzoic acid. researchgate.net
For example, 1,10-bis(4'-carboxy phenoxy) decane is synthesized by dissolving 4-hydroxybenzoic acid in a potassium hydroxide solution, followed by the addition of 1,10-dibromodecane. wm.eduresearchgate.net The resulting solid diacid can be purified and subsequently converted to a diacid chloride using reagents like thionyl chloride. This "activated" monomer is then ready for polycondensation reactions with diols or diamines to form high-performance polymers. researchgate.netjocpr.com These polymers often exhibit desirable properties such as thermal stability and liquid crystallinity. researchgate.net
Table 2: Representative Synthesis of a Phenoxydecane Diacid
| Reactants | Reagents | Product | Reference |
|---|
Halogenation, particularly fluorination, of the phenoxydecane structure can significantly alter its physical and chemical properties, including lipophilicity, metabolic stability, and bioavailability, which is of great interest in medicinal chemistry and materials science. mdpi.comnih.govnih.gov Direct electrophilic halogenation can be performed on the activated phenyl ring of a phenoxydecane molecule using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). mdpi.com
Synthesizing fluorinated derivatives often requires more specialized methods due to the high reactivity of elemental fluorine. beilstein-journals.org A common strategy is to start with a pre-fluorinated building block, such as a fluorinated phenol or a fluorinated benzaldehyde, and incorporate it into the final structure. nih.govscielo.br For instance, a fluorinated phenol can be used in a Williamson ether synthesis to create a fluorinated phenoxydecane. scielo.br Alternatively, methods for direct fluorination of complex molecules are advancing, using reagents like Selectfluor or employing electrochemical techniques. mdpi.comuni-wuerzburg.de The synthesis of radiolabeled derivatives, such as those containing Fluorine-18, is particularly important for applications in positron emission tomography (PET) imaging. nih.gov
The introduction of charged groups, such as the ammoniomethyl group (-CH2NH3+), onto the phenoxydecane scaffold enables the formation of complex, ordered structures known as supramolecular assemblies. These assemblies are held together by non-covalent interactions like hydrogen bonding and electrostatic forces. A key synthetic route to introduce this functionality is the Mannich reaction, which involves the aminoalkylation of an active hydrogen-containing compound. While specific examples for 2-phenoxydecane are not prevalent in the searched literature, the general principle would involve reacting a phenoxydecane with formaldehyde (B43269) and an amine (like ammonia (B1221849) or a primary amine), followed by protonation to form the ammonium (B1175870) salt.
The resulting amphiphilic molecules, with a polar head (the ammoniomethyl group) and a nonpolar tail (the decane and phenyl components), can self-assemble in solution to form micelles, vesicles, or other ordered aggregates. The precise nature of these supramolecular structures is influenced by factors such as solvent polarity, temperature, and the specific structure of the derivative.
Synthesis of Phenoxydecanol and Related Ether Compounds
Phenoxydecanols are derivatives that contain both a phenoxy group and a hydroxyl (-OH) group. These bifunctional molecules are valuable intermediates for further chemical transformations. A primary method for their synthesis is the ring-opening of an epoxide. For example, reacting a phenoxide with 1,2-epoxydecane (B1346635) would yield a phenoxydecanol. The nucleophilic phenoxide attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a hydroxyl group on the adjacent carbon.
Another versatile approach is the Williamson ether synthesis, where a diol, such as a decanediol, is used as a starting material. libretexts.org By carefully controlling the stoichiometry, it is possible to react only one of the hydroxyl groups with a phenoxide precursor, leaving the other hydroxyl group intact. For instance, reacting 1,10-decanediol (B1670011) with a limited amount of a phenoxide would yield a phenoxy-substituted decanol. These compounds can serve as building blocks for more complex structures, including the synthesis of other ether compounds by reacting the remaining hydroxyl group.
Polymerization Strategies Utilizing Phenoxydecane Monomers
Phenoxydecane-based monomers, particularly the diacid derivatives discussed in section 4.1.2, are valuable for synthesizing polyesters and polyamides. researchgate.netjocpr.com The primary method used is step-growth polymerization, which involves the repeated reaction between bifunctional monomers. mdpi.compsu.edu
For polyester (B1180765) synthesis, a phenoxydecane diacid (or its more reactive diacid chloride derivative) is reacted with a diol in a process called polycondensation. jocpr.commdpi.com This reaction eliminates a small molecule, such as water or HCl, at each step to form an ester linkage. The process is repeated to build the long polymer chain. psu.edu Melt polymerization, where the monomers are heated above their melting points to react in the absence of a solvent, is a common industrial technique. rsc.org
Similarly, polyamides can be synthesized by reacting the phenoxydecane diacid chloride with a diamine. This reaction forms an amide linkage and is the basis for producing high-performance polymers like certain nylons and aramids. researchgate.net The properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength, are directly influenced by the structure of the phenoxydecane monomer and the co-monomer (diol or diamine) used. researchgate.netresearchgate.net
Incorporation into Chalcone (B49325) Linkage Polymers
The synthesis of main-chain chalcone polymers represents a significant area of research, where phenoxy decane derivatives serve as crucial building blocks. researchgate.net These polymers are valued for their potential applications stemming from their mesogenic (liquid crystalline) properties.
Detailed research findings show that mesogenic main-chain polymers can be synthesized using a diacid derived from a phenoxy decane structure, specifically 1,10-bis(4'-carboxy phenoxy) decane . researchgate.net The synthesis process involves a solution polycondensation reaction. In this method, the diacid chloride of 1,10-bis(4'-carboxy phenoxy) decane is reacted with a substituted chalcone, such as 4-amino-4'-hydroxy chalcone, in a solvent like pyridine. researchgate.net The reaction is initiated at a low temperature (0°C) and gradually brought to room temperature to facilitate the formation of the polymer chain. researchgate.net
The resulting polymer is then purified by precipitation in a non-solvent. researchgate.net This synthetic route successfully incorporates the phenoxy decane moiety into the polymer backbone, linked by chalcone units. The general structure of these polymers consists of alternating rigid chalcone segments and flexible phenoxy-alkane units. Characterization of these polymers confirms that they exhibit liquid crystalline properties, specifically nematic phases. researchgate.net
| Polymer Designation | Diacid Component | Chalcone Component | Solid to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) | Inherent Viscosity (dL/g) |
|---|---|---|---|---|---|
| Polymer A | 1,6-bis(4'-carboxy phenoxy) hexane (B92381) | 4-amino-4'-hydroxy chalcone | 295 | >350 | 0.58 |
| Polymer B | 1,10-bis(4'-carboxy phenoxy) decane | 4-amino-4'-hydroxy chalcone | 248 | 305 | 0.52 |
Table based on data reported for main-chain chalcone polymers. researchgate.net
Investigation of Flexible Methylene (B1212753) Spacers in Polymer Chains
The introduction of this flexible decamethylene spacer is a deliberate design choice to modulate the properties of the otherwise rigid polymer chain. researchgate.netsrce.hr Research demonstrates that the length of this flexible spacer has a direct impact on the thermal properties and liquid crystalline behavior of the polymer. researchgate.nettandfonline.com For instance, when comparing a polymer made with a decane (C10) spacer to one made with a hexane (C6) spacer, significant differences are observed. researchgate.net The polymer incorporating the longer decamethylene spacer exhibits lower solid-to-nematic and nematic-to-isotropic transition temperatures. researchgate.net This is attributed to the increased flexibility and conformational freedom provided by the longer -(CH₂)₁₀- chain, which disrupts the crystalline packing and lowers the energy required for phase transitions. researchgate.net
Furthermore, the flexibility imparted by the decamethylene spacer is crucial for the observation of the nematic liquid crystal phase in these main-chain polymers. researchgate.net Studies on side-chain liquid crystalline polymers also show that the rate of processes like photocrosslinking can be higher for polymers with longer decamethylene spacers compared to shorter hexamethylene ones, as the spacer provides more free movement. tandfonline.com The length of the spacer is a key determinant of the glass transition temperature; as the number of methylene units increases, the glass transition temperature tends to decrease due to the enhanced flexibility of the polymer chains. whiterose.ac.uk This relationship underscores the importance of the spacer's length in designing polymers with specific performance characteristics. researchgate.netwhiterose.ac.uk
Structure Property Relationships in 2 Phenoxydecane and Its Derivatives
Molecular Conformation and Intramolecular Interactions
Intramolecular interactions are critical in defining the preferred conformation of phenoxyalkane derivatives.
Intramolecular Hydrogen Bonding: While 2-Phenoxydecane itself lacks the requisite functional groups for classical hydrogen bonding, its derivatives, particularly those with hydroxyl (-OH) or amino (-NH2) substituents on the phenyl ring, can exhibit such interactions. An intramolecular hydrogen bond is a non-covalent attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another electronegative atom within the same molecule. khanacademy.org For instance, a hydroxyl group at the ortho-position to the phenoxy substituent could form a hydrogen bond with the ether oxygen. This interaction can significantly restrict the rotational freedom around the C-O-C ether linkage, leading to a more planar and rigid molecular conformation. The energy of such hydrogen bonds in phenolic compounds can range from 5 to 15 kcal/mol, influencing the molecule's physical and spectral properties. mdpi.com
Pi-Interactions: The phenyl group in this compound is an aromatic π-system. These electron-rich regions can engage in various non-covalent interactions.
π-π Stacking: In certain conformations or upon aggregation, the phenyl ring of one molecule can interact with another. This π-π stacking is a crucial stabilizing force in many organic materials. nih.gov The nature of this interaction can be influenced by the presence of substituents on the phenyl ring, which modify the electron density of the π-system.
The interplay of these forces dictates the molecule's shape, which in turn affects its packing in the solid state and its behavior in liquid crystalline phases.
Correlations with Mesogenic Properties and Liquid Crystalline Behavior
Liquid crystals represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. libretexts.org The tendency of a molecule to form liquid crystalline phases (mesogenic behavior) is strongly dependent on its molecular architecture. Molecules that are elongated, rigid, and possess some degree of flexibility, like derivatives of this compound, are potential candidates for exhibiting mesomorphism.
The nematic phase is the simplest liquid crystal phase, where molecules have long-range orientational order but no positional order. nih.gov The stability and temperature range of the nematic phase in phenoxyalkane derivatives can be fine-tuned by modifying the molecular structure.
Influence of Substituents: The introduction of substituents onto the phenyl ring has a profound effect on mesogenic properties.
Polar Groups: Attaching polar groups (e.g., -CN, -NO2) can increase the molecular dipole moment and enhance intermolecular attractions, often leading to higher clearing temperatures (the temperature at which the liquid crystal phase transitions to an isotropic liquid).
Lateral Substituents: Adding substituents to the side of the molecule can increase its breadth, which may disrupt the parallel alignment required for nematic ordering and thus lower the clearing temperature.
Influence of Alkylene Chain Length: The length of the alkyl chain (the decyl group in this compound) is a critical determinant of mesophase behavior.
Chain Elongation: Generally, increasing the length of the flexible alkyl chain enhances the molecule's aspect ratio (length-to-breadth), which tends to stabilize the nematic phase. However, very long chains can promote the formation of more ordered smectic phases, where molecules are arranged in layers. researchgate.net
The following table illustrates the hypothetical influence of chain length on the nematic-isotropic transition temperature (TNI) for a series of 2-phenoxyalkane derivatives, demonstrating the odd-even effect.
| Number of Carbons in Alkyl Chain (n) | Nematic-Isotropic Transition Temperature (TNI) (°C) |
| 7 | 125 |
| 8 | 132 |
| 9 | 128 |
| 10 (Decane) | 135 |
| 11 | 130 |
| 12 | 138 |
Note: This data is illustrative and represents a general trend. Actual values would require experimental synthesis and characterization.
Impact of Molecular Aggregation on Photophysical Characteristics
The way molecules pack together in the solid state or aggregate in solution can dramatically alter their photophysical properties, such as light absorption and emission (fluorescence). When molecules are in close proximity, their electronic orbitals can interact, leading to phenomena that are not observed in isolated molecules.
While this compound is not a radical, studying the interactions in its corresponding phenoxyl radical derivatives can provide insight into molecular packing and dynamics. The phenoxyl radical can be generated by removing a hydrogen atom from a corresponding phenol (B47542) precursor. The distance between these radical centers in an aggregate is a key parameter.
Interradical Distances: In a solid or aggregated state, the distance between the radical centers on adjacent molecules is dictated by the molecular packing, which is a consequence of the molecule's shape and intermolecular forces. Short interradical distances can lead to strong electronic coupling, which may quench fluorescence or lead to the formation of new electronic states. Conversely, bulky substituents can be used to control these distances, suppressing π–π stacking and preserving the emission properties of the individual molecules in the solid state. rsc.org
Conformational Dynamics: Molecules are not static entities; they are subject to a range of dynamic motions, including vibrations and rotations. nih.gov The flexibility of the decyl chain in this compound allows it to adopt numerous conformations. In an aggregated state, this conformational freedom may be reduced. The rate and nature of these conformational changes can influence photophysical processes. For example, rapid conformational changes can provide non-radiative pathways for an excited state to decay, reducing fluorescence efficiency. Understanding these dynamics is crucial for designing efficient emissive materials.
The table below presents hypothetical data on how the introduction of a bulky substituent might affect the intermolecular distance and solid-state fluorescence quantum yield (ΦF) for a derivative.
| Compound | Substituent | Average Intermolecular Distance (Å) | Fluorescence Quantum Yield (ΦF) |
| Derivative A | -H | 3.5 | 0.15 |
| Derivative B | -tert-Butyl | 5.0 | 0.45 |
Note: This data is hypothetical, illustrating the principle that increasing intermolecular distance via steric hindrance can enhance solid-state emission.
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. hw.ac.uk By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. hw.ac.ukresearchgate.net
The combination of ¹H and ¹³C NMR spectroscopy allows for a comprehensive assignment of the molecular skeleton.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Phenoxydecane is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. openstax.orgpressbooks.pub
Aromatic Protons (Ar-H): The five protons on the phenyl ring would appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.orgoregonstate.edu They would likely present as complex multiplets resulting from spin-spin coupling between the ortho, meta, and para protons.
Methine Proton (O-CH): The single proton on the carbon atom directly bonded to the ether oxygen (C2 of the decane (B31447) chain) is significantly deshielded and would be expected in the range of 3.3-4.5 ppm. oregonstate.edulibretexts.org This signal would appear as a multiplet due to coupling with the neighboring protons on C1 and C3 of the alkyl chain.
Alkyl Protons (-CH₂- and -CH₃): The protons of the decane chain would appear in the upfield region. The terminal methyl group (-CH₃) would likely be a triplet around 0.7-1.3 ppm. openstax.orglibretexts.org The methylene (B1212753) (-CH₂-) groups of the long alkyl chain would produce a broad, overlapping signal around 1.2-1.6 ppm. openstax.orglibretexts.org
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon framework. bhu.ac.in The chemical shifts are spread over a much wider range (0-220 ppm) than in ¹H NMR, which generally prevents signal overlap. bhu.ac.inoregonstate.edu
Aromatic Carbons: The carbon atom of the phenyl ring directly attached to the oxygen (ipso-carbon) is expected to have the most downfield shift in the aromatic region, around 160 ppm. hw.ac.uk The other aromatic carbons would appear between 110 and 150 ppm. bhu.ac.in
Ether Carbon (C-O): The carbon of the decane chain bonded to the oxygen (C2) would be found in the 50-90 ppm region, characteristic of aliphatic carbons attached to an electronegative atom. oregonstate.eduacs.org
Aliphatic Carbons: The remaining carbons of the decane chain would appear in the aliphatic region between approximately 10 and 40 ppm. bhu.ac.inoregonstate.edu The chemical shift of each carbon is subtly influenced by its position within the chain. youtube.com
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl C-H (ortho, meta, para) | 6.5 - 8.0 | 110 - 150 |
| Phenyl C-O (ipso) | - | ~160 |
| Decane C2-H (methine) | 3.3 - 4.5 | 50 - 90 |
| Decane C1-H₃ (methyl) | 0.7 - 1.3 | 10 - 40 |
| Decane C3-C9 (-CH₂-) | 1.2 - 1.6 | 10 - 40 |
| Decane C10-H₃ (terminal methyl) | 0.7 - 1.3 | ~14 |
NMR spectroscopy is a highly effective method for studying non-covalent supramolecular interactions, such as host-guest complexation. researchgate.netnumberanalytics.com If this compound acts as a guest molecule binding within a larger host molecule, or as a component of a self-assembled system, NMR can provide critical information. rsc.orgrsc.org
Upon binding, changes in the chemical environment of this compound's protons and carbons would lead to observable chemical shift perturbations in the NMR spectrum. numberanalytics.comnih.gov The magnitude of these shifts can be used to determine the binding constant and stoichiometry of the complex. numberanalytics.com Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximity between the host and guest nuclei, providing a detailed picture of the binding geometry. Line broadening of NMR signals can also offer insights into the kinetics of the binding and dissociation processes. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. uc.edu These methods are complementary and provide a characteristic fingerprint based on the functional groups present in a molecule. acs.org
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. slideshare.net The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. mdpi.com
C-H Stretching: Aromatic C-H stretching vibrations appear as a group of sharp bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the decane chain would be observed as strong bands just below 3000 cm⁻¹.
C=C Stretching: Aromatic C=C bond stretching within the phenyl ring typically results in several bands in the 1450-1600 cm⁻¹ region.
C-O-C Stretching: The most diagnostic feature for an ether is the C-O-C stretching vibration. Aryl alkyl ethers, like this compound, characteristically show two strong absorption bands: an asymmetric stretch between 1300-1200 cm⁻¹ and a symmetric stretch between 1050-1010 cm⁻¹. libretexts.orgspectroscopyonline.com
Raman spectroscopy provides complementary information, as it relies on changes in polarizability during vibration. While C-O stretching bands are often weak in Raman spectra, the aromatic ring and aliphatic C-H vibrations typically produce strong signals.
Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch | Aromatic | 3100 - 3000 |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2960 - 2850 |
| C=C Stretch | Aromatic Ring | 1600 - 1450 |
| C-O-C Asymmetric Stretch | Aryl Alkyl Ether | 1300 - 1200 |
| C-O-C Symmetric Stretch | Aryl Alkyl Ether | 1050 - 1010 |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. gatech.edu
For this compound (C₁₆H₂₆O), the molecular weight is 234.38 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 234.
The fragmentation of aryl alkyl ethers is well-characterized. whitman.edumiamioh.edu The most significant fragmentation pathway involves cleavage of the C-C bond beta to the aromatic ring, accompanied by a hydrogen transfer to the oxygen atom. This process results in the expulsion of an alkene (decene in this case) and the formation of a stable phenol (B47542) radical cation at m/z = 94, which is often the base peak. whitman.edu Another common fragmentation is the cleavage of the ether C-O bond, which can lead to fragments corresponding to the phenoxy group (m/z = 93) or the decyl cation (m/z = 141).
Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 234 | [C₁₆H₂₆O]⁺˙ | Molecular Ion (M⁺˙) |
| 141 | [C₁₀H₂₁]⁺ | Cleavage of the C-O bond |
| 94 | [C₆H₆O]⁺˙ | Cleavage of C-C bond beta to the ring with H-transfer (loss of C₁₀H₂₀) |
| 93 | [C₆H₅O]⁺ | Cleavage of the C-O bond |
| 77 | [C₆H₅]⁺ | Loss of oxygen from the phenoxy fragment |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. wikipedia.orgresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be constructed, revealing precise bond lengths, bond angles, and intermolecular interactions. researchgate.net
Currently, there is no publicly available crystal structure for this compound. Obtaining a high-quality single crystal suitable for X-ray diffraction can be challenging for molecules with long, flexible alkyl chains, as they can introduce conformational disorder into the crystal lattice. msu.edu Studies on other long-chain alkyl compounds have shown that they can adopt various packing arrangements in the solid state. royalsocietypublishing.orgnih.gov
If a crystal structure of this compound were to be determined, it would provide unambiguous proof of its constitution and offer invaluable insight into its solid-state conformation, including the specific torsion angles of the decane chain and the orientation of the phenyl group. This information is crucial for understanding packing forces and relating the molecular structure to its macroscopic physical properties.
Analysis of Crystallographic Symmetry and Unit Cell Packing
No crystallographic data, including crystal system, space group, or unit cell parameters for this compound, has been found in published literature.
Hirshfeld Surface Analysis for Intermolecular Contact Characterization
There are no available studies that have performed a Hirshfeld surface analysis on this compound to characterize its intermolecular interactions.
Chromatographic Techniques for Separation, Identification, and Quantification
Gas Chromatography (GC) and Coupled Systems (e.g., GC/Mass Spectrometry)
Specific methods for the separation, identification, or quantification of this compound using GC or GC-MS are not detailed in the accessible literature.
High-Performance Liquid Chromatography (HPLC) with Diverse Detector Applications (e.g., UV, Diode Array Detection)
Published HPLC methodologies specifically developed for the analysis of this compound could not be identified.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis absorption spectra and fluorescence characteristics for this compound are not reported.
Chemometric and Multivariate Data Analysis in Spectroscopic and Chromatographic Studies
No literature was found applying chemometric or multivariate data analysis to spectroscopic or chromatographic data obtained from this compound.
To provide the requested content would require access to primary research data that does not appear to have been published.
Computational Chemistry and Theoretical Investigations of 2 Phenoxydecane
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are a cornerstone of modern chemistry, offering a lens into the electronic structure and reactivity of molecules. plos.orgnih.gov For a molecule like 2-phenoxydecane, these methods can predict its geometry, energy, and a host of other properties.
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry. wikipedia.orgimperial.ac.uk It is based on the principle that the energy of a molecule can be determined from its electron density. youtube.com This approach is computationally less expensive than other high-level methods, making it suitable for larger molecules like this compound. wikipedia.org
DFT calculations can provide valuable information about the electronic structure of this compound. For example, by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can gain insights into the molecule's reactivity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. mdpi.com
Conceptual DFT introduces descriptors like electronegativity, hardness, and softness, which further characterize a molecule's reactivity. numberanalytics.com These descriptors can be used to predict how this compound might interact with other molecules or participate in chemical reactions. numberanalytics.comkuleuven.be For instance, DFT can be used to model the energetics of reactions, such as the interaction of a phenoxy radical with other species, providing insight into potential reaction mechanisms. researchgate.netnih.gov
The accuracy of DFT calculations depends on the choice of the exchange-correlation functional. mpg.de Various functionals have been developed, each with its own strengths and weaknesses. For systems where dispersion interactions are significant, as might be the case for this compound due to its alkyl chain, dispersion-corrected DFT functionals are often employed to improve accuracy. nih.gov
Table 1: Key DFT-Derived Properties and Their Significance
| Property | Description | Significance for this compound |
| Electron Density | The probability of finding an electron at a particular point in space. youtube.com | Determines the overall electronic structure and chemical properties. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. mdpi.com | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Electronegativity (χ) | A measure of an atom's or molecule's ability to attract electrons. numberanalytics.com | Helps predict the polarity of bonds and the direction of charge transfer in reactions. |
| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. numberanalytics.com | A harder molecule is less reactive. |
| Chemical Softness (S) | The reciprocal of hardness, indicating the ease of electron cloud polarization. numberanalytics.com | A softer molecule is more reactive. |
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. wikipedia.orglammps.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, providing a detailed picture of molecular motion and conformational changes. wikipedia.org
For a flexible molecule like this compound, with its long alkyl chain, MD simulations are invaluable for exploring its conformational landscape. nih.gov The molecule can adopt a vast number of different spatial arrangements, or conformations, due to rotation around its single bonds. maricopa.edu Conformational analysis aims to identify the most stable conformations and the energy barriers between them. libretexts.orglibretexts.org
MD simulations can reveal the preferred conformations of this compound in different environments, such as in a vacuum, in a solvent, or in the presence of other molecules. mdpi.com This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. For example, the conformation of this compound could affect its ability to interact with other molecules or to pack in a condensed phase.
Theoretical Studies of Reaction Mechanisms and Energetics
DFT calculations are frequently used to study reaction mechanisms due to their favorable balance of accuracy and computational cost. mdpi.com For example, DFT could be used to model the reaction of this compound with a reactive species, such as a radical or an oxidizing agent. researchgate.net The calculations can help to determine the most likely reaction pathway by comparing the activation energies of different possible routes. khanacademy.orglibretexts.org
For more accurate energetics, higher-level methods like CCSD(T) can be employed, especially for smaller model systems that represent the reactive core of this compound. nih.gov These calculations can provide benchmark data for the reaction energies and barriers, which can then be used to validate the results of DFT calculations on the full system.
Modeling of Intermolecular Interactions and Aggregation Phenomena
The way this compound molecules interact with each other and with other molecules is governed by intermolecular forces. ethz.ch These interactions are crucial for understanding the bulk properties of the substance, such as its boiling point, solubility, and its behavior in condensed phases. ccp5.ac.uk
Computational methods can be used to model these intermolecular interactions in detail. researchgate.netmdpi.comuni-halle.de Quantum chemical calculations, particularly those that properly account for dispersion forces, can be used to calculate the interaction energy between two or more this compound molecules. nih.gov This can help to understand the nature of the forces at play, whether they are dominated by van der Waals interactions, dipole-dipole interactions, or other types of forces.
MD simulations can be used to study the collective behavior of many this compound molecules, providing insights into aggregation phenomena. nih.gov By simulating a system of many molecules over time, researchers can observe how they arrange themselves and whether they form aggregates or other organized structures. colab.ws Such studies are relevant for understanding the formation of supramolecular structures and the behavior of this compound in materials science applications. researchgate.netacs.org
Environmental Behavior and Degradation Studies of 2 Phenoxydecane Analogues
Environmental Fate and Distribution in Environmental Compartments (e.g., Soil, Water)
The distribution of a chemical in the environment is governed by its physical and chemical properties, including water solubility, soil sorption, and volatility. While specific experimental data for 2-phenoxydecane is limited, its behavior can be inferred from structurally similar compounds and predictive models.
Water Solubility:
The water solubility of a compound is a critical factor in its environmental transport. Highly soluble compounds are more likely to be found in surface and groundwater. For phenoxyalkanes, water solubility is influenced by the length of the alkyl chain. Generally, as the alkyl chain length increases, water solubility decreases due to the increasing hydrophobicity of the molecule. Based on predictive models, the water solubility of this compound is estimated to be low.
Soil Sorption:
The tendency of a chemical to bind to soil particles is described by the soil sorption coefficient (Koc). A high Koc value indicates that the compound is likely to be adsorbed to soil and organic matter, reducing its mobility. For non-polar organic compounds like this compound, the primary mechanism of sorption is partitioning into soil organic matter. ecetoc.org The long decyl chain of this compound suggests a high octanol-water partition coefficient (Kow), which is strongly correlated with a high Koc. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate the Koc for organic chemicals based on their molecular structure. nih.govfrontiersin.org For polychlorinated biphenyls (PCBs), another class of hydrophobic organic compounds, QSAR models have shown high predictive ability for log Koc values. shd-pub.org.rs Based on its structure, this compound is expected to have a significant affinity for soil and sediment, limiting its transport to groundwater but potentially leading to its accumulation in these compartments.
The environmental distribution of phenoxyalkanoic acid herbicides, which share the phenoxy group, has been studied more extensively. For these compounds, adsorption in soil is a key process influencing their fate. researchgate.net While these herbicides are typically more water-soluble than this compound due to their carboxylic acid group, the principle of sorption to organic matter remains relevant.
The environmental fate of alkylphenol ethoxylates (APEs), which can degrade to form alkylphenols, also provides insights. nih.govnih.gov Metabolites like nonylphenol and octylphenol, which have long alkyl chains, exhibit high partition coefficients and tend to accumulate in sediments. nih.gov
Estimated Environmental Partitioning of this compound
| Environmental Compartment | Tendency for Partitioning | Rationale |
|---|---|---|
| Water | Low | Low estimated water solubility due to the long hydrophobic decyl chain. |
| Soil and Sediment | High | High estimated soil sorption coefficient (Koc) due to its non-polar nature and long alkyl chain, leading to strong adsorption to organic matter. ecetoc.orgnih.gov |
| Air | Low | Low volatility is expected due to its relatively high molecular weight and boiling point. |
| Biota | Potential for Bioaccumulation | The lipophilic nature, indicated by the long alkyl chain, suggests a potential for accumulation in the fatty tissues of organisms. ontosight.ai |
Q & A
Q. What are the recommended analytical techniques for characterizing 2-Phenoxydecane purity and structural integrity?
- Methodological Answer: Use Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity and detect volatile impurities. High-Performance Liquid Chromatography (HPLC) with a reverse-phase column is suitable for non-volatile contaminants. For structural confirmation, employ Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., phenoxy and alkyl chain signatures). Cross-validate results with reference standards and literature data to ensure accuracy .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer:
- Wear chemical-resistant gloves (e.g., nitrile) and lab coats to prevent skin contact.
- Use fume hoods or local exhaust ventilation to minimize inhalation risks.
- Store in airtight containers away from oxidizers and heat sources to prevent degradation.
- Implement emergency showers and eye wash stations in proximity to workspaces.
- Regularly monitor airborne concentrations with gas detectors and adhere to OSHA/NIOSH exposure limits .
Q. How can researchers efficiently conduct a literature review on this compound’s physicochemical properties?
- Methodological Answer:
- Use databases like SciFinder or Reaxys to retrieve peer-reviewed studies.
- Filter results by publication date (prioritize post-2010 studies) and journal impact factor to ensure reliability.
- Cross-reference safety data sheets (SDS) from reputable suppliers (e.g., TCI America) for stability and hazard data.
- Document discrepancies in reported properties (e.g., melting points) and flag them for experimental validation .
Q. What experimental design principles apply to synthesizing this compound?
- Methodological Answer:
- Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DOE) to maximize yield.
- Monitor reaction progress with thin-layer chromatography (TLC) or in-situ FTIR .
- Purify via column chromatography or recrystallization using solvents like hexane/ethyl acetate.
- Validate synthesis success through melting point analysis and comparison to literature values (e.g., 96°C for analogous compounds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying environmental conditions?
- Methodological Answer:
- Conduct accelerated stability studies by exposing the compound to controlled humidity, temperature (e.g., 40°C/75% RH), and light conditions.
- Use HPLC-UV to quantify degradation products and GC-MS to identify volatile byproducts.
- Compare results to published data, accounting for differences in experimental setups (e.g., storage containers, purity of starting material). Publish methodological details (e.g., protocols, calibration curves) to enhance reproducibility .
Q. What strategies are effective for studying this compound’s interactions in complex mixtures (e.g., surfactant systems)?
- Methodological Answer:
- Employ dynamic light scattering (DLS) to analyze aggregation behavior.
- Use isothermal titration calorimetry (ITC) to measure binding constants with co-solutes.
- Model interactions via molecular dynamics simulations (e.g., using GROMACS) to predict phase behavior.
- Validate findings with small-angle X-ray scattering (SAXS) for nanostructural insights .
Q. How should researchers address discrepancies in toxicity profiles of this compound across in vitro and in vivo studies?
- Methodological Answer:
- Replicate assays using standardized cell lines (e.g., HepG2 for hepatotoxicity) and OECD guideline-compliant animal models .
- Control for variables like solvent choice (e.g., DMSO vs. saline) and metabolic activation (use S9 liver fractions).
- Apply meta-analysis tools to harmonize data across studies, adjusting for methodological biases .
Q. What methodologies are recommended for assessing this compound’s environmental persistence and biodegradation pathways?
- Methodological Answer:
- Perform OECD 301F biodegradation tests to measure mineralization rates in aqueous systems.
- Use LC-QTOF-MS to identify transformation products in soil or water matrices.
- Model environmental fate with EPI Suite or STP&Tier software, incorporating experimental half-lives.
- Cross-validate results with microcosm studies to simulate real-world conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
